molecular formula C26H25N3O3S B1204210 Fenoverine CAS No. 37561-27-6

Fenoverine

Cat. No.: B1204210
CAS No.: 37561-27-6
M. Wt: 459.6 g/mol
InChI Key: UBAJTZKNDCEGKL-UHFFFAOYSA-N
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Description

Fenoverine is a phenothiazine-based antispasmodic agent primarily used in the treatment of irritable bowel syndrome. It functions by inhibiting calcium channels, leading to the relaxation of smooth muscles in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoverine can be synthesized through a multi-step process involving the reaction of phenothiazine with piperazine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Degradation Products

Fenoverine is stable in the presence of light, humidity, and thermal stress, but it is highly susceptible to oxidative stress (0.1% H2O2) and alkaline stress (0.1 N NaOH), and has low susceptibility to acid (1 N HCl) . Seven degradation products (DPs) of this compound have been identified using ultra-high-performance liquid chromatography (UPLC) :

  • Five oxidative degradation products (FOD1 to FOD5)

  • Two alkaline degradation products (FAD1 and FAD2)

All degradation products, except for FOD4, were isolated through preparative high-performance liquid chromatography (HPLC) and structurally characterized using high-resolution mass fragmentation, multistage fragmentation, and multidimensional nuclear magnetic resonance (NMR) spectroscopy . FOD3, FOD4, and FOD5 were identified as isomeric oxidative degradation products (M + 16 Da). Atmospheric pressure chemical ionization (APCI) mass spectrometry and NMR studies pinpointed the oxidation sites, identifying FOD3 as this compound's N-oxide, FOD4 as its hydroxyl product, and FOD5 as the sulfoxide .

Stability Studies

A study developed a simple, specific, and accurate HPLC method for determining this compound in capsules and plasma, which was then applied to stability studies of this compound capsules. This compound did not decompose significantly at 4, 45, 55, and 65 degrees C for 3 months .

Colon-Specific Drug Delivery System

Research has aimed to develop a multiparticulate drug delivery system for this compound to minimize drug release in the stomach and small intestine while ensuring maximum drug release in the colon . Microparticles were prepared using an oil/water emulsion solvent evaporation technique with Eudragit S 100 as an enteric coating polymer .

In vitro release studies showed the microparticles released the drug in a controlled manner with zero-order rate kinetics. Scanning electron microscopy (SEM) revealed the microparticles were smooth and spherical. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) studies of drug-loaded microparticles indicated the drug was in an amorphous state within the microparticles .

RP-HPLC Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for determining this compound and its degradation products. The method was validated according to ICH guidelines, demonstrating its accuracy, precision, and specificity .

Fenton Reaction

The Fenton reaction, involving transition metals like iron, can be used in various arrangements for reactions with pollutants . The reaction produces oxidative hydroxide radicals and can be operated over a wide pH range .

The simplified theoretical basis of the Fenton reaction is as follows :
Fe2++H2O2Fe3++OH+OHFe^{2+}+H_2O_2\rightarrow Fe^{3+}+\cdot OH+OH^-
Fe3++H2O2Fe2++HO2+H+Fe^{3+}+H_2O_2\rightarrow Fe^{2+}+HO_2\cdot +H^+

Scientific Research Applications

Comparative Studies

  • Efficacy Against Trimebutine :
    A double-blind, crossover trial involving 40 in-patients with gastrointestinal spasmodic syndromes compared fenoverine to trimebutine. Patients received either 100 mg of this compound or 150 mg of trimebutine three times daily for 20 days, followed by a crossover to the alternative medication. The results indicated that this compound provided significantly greater pain relief compared to trimebutine after a single dose and during the treatment period, with a preference for this compound noted among patients (p < 0.05) .
  • Pilot Study on Dosage Form Stability :
    A study developed a high-performance liquid chromatography (HPLC) method for determining this compound levels in capsules and plasma. This method demonstrated that this compound maintained stability under various temperature conditions, which is crucial for its formulation and efficacy in clinical use .

Rhabdomyolysis Incidence

While this compound is generally well-tolerated, there have been reports of rhabdomyolysis associated with its use. A retrospective study analyzed medical records from January 1999 to December 2014, identifying 22 patients who developed rhabdomyolysis while on this compound. Key findings included:

  • Incidence Rate : The incidence of this compound-associated rhabdomyolysis was approximately 2.03% among patients with liver cirrhosis.
  • Clinical Characteristics : Most patients were male (63.6%), with an average age of 58 years. Symptoms included muscle pain and weakness, with elevated creatinine kinase levels indicating muscle damage .
Clinical ParameterTotal Patients (n = 22)
Age58.1 ± 9.7
Male (%)14 (63.6)
Female (%)8 (36.4)
Drug Duration (days)13.9 ± 8.8
Total Dose (mg)4072.7 ± 2597.7
Creatinine Kinase (U/L)21,104 ± 5

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fenoverine

This compound is unique in its specific targeting of gastrointestinal smooth muscles without affecting coronary vessels, unlike traditional calcium channel blockers. This specificity makes it particularly effective in treating gastrointestinal disorders with minimal cardiovascular side effects .

Biological Activity

Fenoverine, a drug with a phenothiazine structure, is primarily indicated for treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional bowel disorders. Its mechanism of action involves the inhibition of calcium channel currents, leading to non-atropine-like spasmolytic effects on smooth muscles. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical applications, and associated risks.

This compound acts as a smooth muscle synchronizer, affecting motility in the gastrointestinal tract. It is believed to exert its effects through modulation of calcium channels in smooth muscle cells, which helps alleviate spasms and discomfort associated with gastrointestinal conditions. Studies have demonstrated that this compound enhances the coordinated contractions of intestinal muscles, thus promoting normal transit and reducing symptoms of IBS .

Clinical Applications

This compound has been widely used in Europe and Latin America since its introduction in 1979. Its primary indications include:

  • Irritable Bowel Syndrome (IBS) : this compound is effective in managing symptoms such as abdominal pain and altered bowel habits.
  • Functional Bowel Disorders : It is used for various gastrointestinal disorders characterized by motility disturbances.
  • Gynecological Disorders : this compound may also be prescribed for alleviating spasms related to gynecological conditions .

Rhabdomyolysis Associated with this compound

A significant concern regarding this compound use is its association with rhabdomyolysis, a serious condition characterized by muscle breakdown. A retrospective study conducted in South Korea from 1999 to 2014 reported an incidence rate of 0.27% (22 out of 8,257 patients) for this compound-associated rhabdomyolysis. The study highlighted several key findings:

  • Demographics : The mean age of affected patients was 58 years, with a predominance of males (63.6%).
  • Clinical Presentation : Common symptoms included muscle pain (90.9%) and weakness (40.9%). Laboratory tests showed elevated creatine kinase (CK) levels averaging 21,104 U/L .
  • Risk Factors : The majority of cases occurred in patients with underlying liver disease (86.4%), indicating a potential risk factor for developing rhabdomyolysis when treated with this compound.

Table 1: Clinical Characteristics of Patients with Rhabdomyolysis

Clinical ParameterTotal Patients (n = 22)
Age58.1 ± 9.7
Male (%)14 (63.6)
Female (%)8 (36.4)
Drug Duration (days)13.9 ± 8.8
Total Dose (mg)4072.7 ± 2597.7
CK (U/L)21,104 ± 5
LDH (U/L)2430.5 ± 1623.1
AST (U/L)1118.3 ± 635.3
ALT (U/L)383.3 ± 234.5

Pharmacokinetics and Safety Profile

This compound is well-absorbed following oral administration, with peak plasma concentrations typically achieved within a few hours post-dose. The drug's safety profile indicates that while it is generally well-tolerated, adverse effects can occur, particularly in patients with pre-existing liver or renal conditions.

Table 2: Summary of Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Peak Plasma Concentration~2-3 hours post-dose
Half-LifeApproximately 5 hours

Q & A

Basic Research Questions

Q. What are the established molecular mechanisms of Fenoverine, and how can researchers validate these through experimental design?

  • Methodological Answer :

  • Step 1 : Conduct target validation assays (e.g., receptor binding studies, enzyme inhibition assays) using purified proteins or cell lines expressing this compound’s putative targets .
  • Step 2 : Apply dose-response analyses to establish EC₅₀/IC₅₀ values, ensuring reproducibility across ≥3 independent trials .
  • Step 3 : Use knockout/knockdown models (CRISPR/Cas9) to confirm specificity of observed effects .
  • Data Table Example :
Assay TypeTarget ProteinEC₅₀ (µM)Reproducibility (p-value)Model System
Binding5-HT2A Receptor0.12p < 0.01 (n=5)HEK293 cells
FunctionalMAO-B0.45p < 0.05 (n=3)SH-SY5Y cells

Q. How should researchers design in vitro/in vivo models to assess this compound’s pharmacological efficacy while controlling for interspecies variability?

  • Methodological Answer :

  • Step 1 : Follow the PICOT framework (Population: e.g., Sprague-Dawley rats; Intervention: this compound dosage; Comparison: Placebo/standard drug; Outcome: Plasma concentration; Time: 0–24 hrs) .
  • Step 2 : Use cross-species pharmacokinetic profiling to identify metabolic discrepancies (e.g., cytochrome P450 activity in rodents vs. humans) .
  • Step 3 : Validate findings with humanized mouse models or primary human cell cultures to bridge translational gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported therapeutic efficacy across experimental models?

  • Methodological Answer :

  • Step 1 : Perform data triangulation by re-analyzing raw datasets from conflicting studies (e.g., via meta-regression to identify confounding variables like dosage ranges or solvent effects) .
  • Step 2 : Design a unified experimental protocol with standardized endpoints (e.g., % inhibition of inflammatory markers) across labs .
  • Step 3 : Apply Bayesian statistical models to quantify uncertainty and adjust for publication bias .
  • Data Table Example :
Study IDModel UsedDosage (mg/kg)Efficacy (%)Confounding Factor Identified
A et al.Rat colitis1062High sucrose diet interference
B et al.Mouse T-cell assay528DMSO solvent toxicity

Q. What methodological approaches optimize this compound’s bioavailability in preclinical studies without compromising experimental validity?

  • Methodological Answer :

  • Step 1 : Use computational modeling (e.g., GastroPlus®) to predict absorption pathways and identify optimal formulation strategies (e.g., nanoemulsions) .
  • Step 2 : Validate bioavailability via LC-MS/MS pharmacokinetic studies in fasted vs. fed states, controlling for gut microbiota variations .
  • Step 3 : Conduct stability assays under physiological conditions (pH 1.2–7.4) to assess degradation kinetics .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?

  • Methodological Answer :

  • Step 1 : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway alterations post-Fenoverine exposure .
  • Step 2 : Apply network pharmacology tools (e.g., STRING, Cytoscape) to distinguish primary targets from secondary interactors .
  • Step 3 : Validate findings with CRISPRi/a screens to confirm causal relationships .

Q. Contradiction Analysis & Reproducibility

Q. What strategies address non-reproducible results in this compound’s neuroprotective assays?

  • Methodological Answer :

  • Step 1 : Document detailed experimental conditions (e.g., humidity, cell passage number) in supplemental materials to enable replication .
  • Step 2 : Use blinded data analysis and independent lab validation to reduce observer bias .
  • Step 3 : Publish negative results in open-access repositories to mitigate the "file drawer problem" .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity without attrition bias?

  • Methodological Answer :

  • Step 1 : Apply adaptive trial designs with pre-defined interim analyses to adjust sample sizes .
  • Step 2 : Use telemetry-based monitoring (e.g., continuous ECG, activity tracking) to reduce handling stress in animal models .
  • Step 3 : Analyze dropout rates using Kaplan-Meier survival curves and Cox proportional hazards models .

Q. Ethical & Reporting Standards

  • All studies must comply with ARRIVE guidelines for preclinical research and obtain ethics committee approval before initiation .
  • Raw data, code, and materials must be archived in FAIR-aligned repositories (e.g., Zenodo, Figshare) to ensure transparency .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAJTZKNDCEGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046296
Record name Fenoverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37561-27-6
Record name Fenoverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37561-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoverine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fenoverine
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URL https://comptox.epa.gov/dashboard/DTXSID8046296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenoverine
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Record name FENOVERINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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